molecular formula C7H10ClNO3 B12826838 L-2-Furylalaninehydrochloride

L-2-Furylalaninehydrochloride

Cat. No.: B12826838
M. Wt: 191.61 g/mol
InChI Key: LWMGRXJXMDWFGB-UHFFFAOYSA-N
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Description

L-3-(2-Furyl)-alanine is an amino acid derivative characterized by the presence of a furan ring attached to the alanine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: L-3-(2-Furyl)-alanine can be synthesized through several methods. One common approach involves the condensation of 2-furylacrylic acid with ammonia, followed by hydrogenation to yield the desired amino acid. Another method includes the use of 2-furylacetic acid as a starting material, which undergoes a series of reactions including amidation and reduction to form L-3-(2-Furyl)-alanine .

Industrial Production Methods: Industrial production of L-3-(2-Furyl)-alanine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of catalysts and controlled reaction environments to facilitate efficient production .

Chemical Reactions Analysis

Types of Reactions: L-3-(2-Furyl)-alanine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

L-3-(2-Furyl)-alanine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic applications, including antimicrobial and anticancer properties.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of L-3-(2-Furyl)-alanine involves its interaction with specific molecular targets and pathways. The furan ring allows for unique binding interactions with enzymes and receptors, influencing various biochemical processes. The compound can inhibit or activate specific enzymes, leading to changes in metabolic pathways and cellular functions .

Comparison with Similar Compounds

    L-3-(2-Thienyl)-alanine: Similar structure with a thiophene ring instead of a furan ring.

    L-3-(2-Pyridyl)-alanine: Contains a pyridine ring in place of the furan ring.

Uniqueness: L-3-(2-Furyl)-alanine is unique due to the presence of the furan ring, which imparts distinct chemical and biological properties. The furan ring’s electron-rich nature allows for specific interactions that are not observed with other similar compounds .

Properties

Molecular Formula

C7H10ClNO3

Molecular Weight

191.61 g/mol

IUPAC Name

2-amino-3-(furan-2-yl)propanoic acid;hydrochloride

InChI

InChI=1S/C7H9NO3.ClH/c8-6(7(9)10)4-5-2-1-3-11-5;/h1-3,6H,4,8H2,(H,9,10);1H

InChI Key

LWMGRXJXMDWFGB-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)CC(C(=O)O)N.Cl

Origin of Product

United States

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